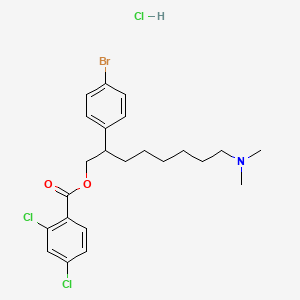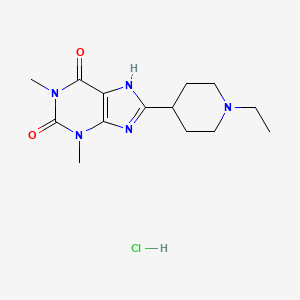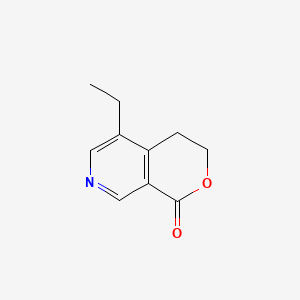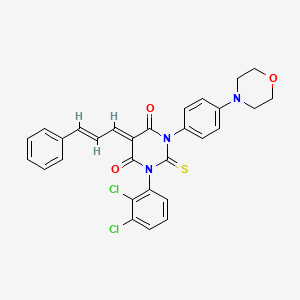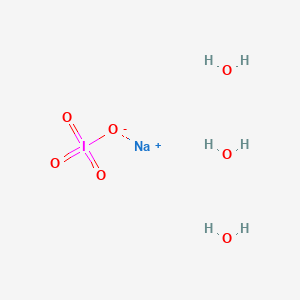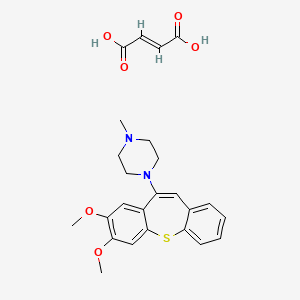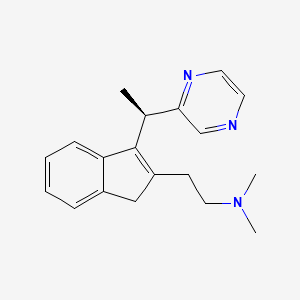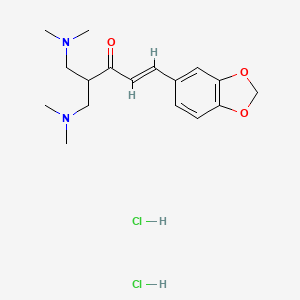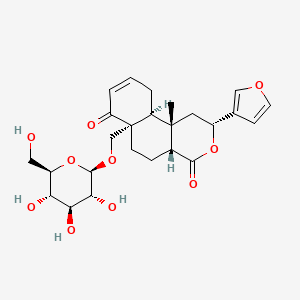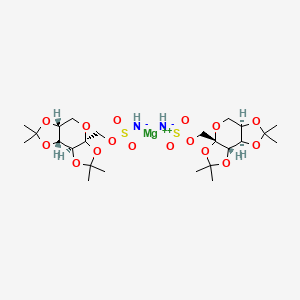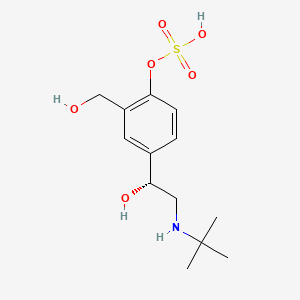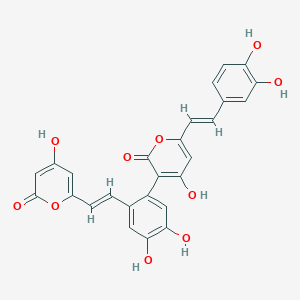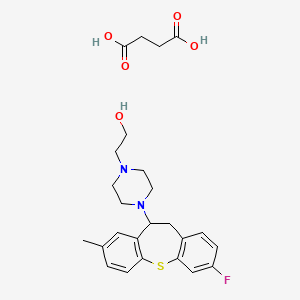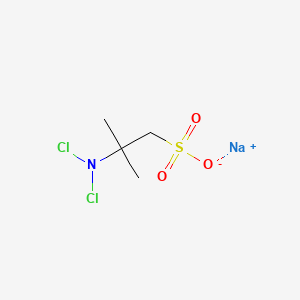
Auriclosene monosodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Auriclosene monosodium, also known as NVC-422, is a broad-spectrum, fast-acting topical anti-infective agent. It has been investigated for its potential in treating various microbial infections, including antibiotic-resistant microbes. This compound has been used in clinical trials for conditions such as bacterial conjunctivitis, impetigo, and asymptomatic bacteriuria .
准备方法
The synthesis of auriclosene monosodium involves several steps. The primary synthetic route includes the reaction of 2,2-dimethylpropane-1-sulfonic acid with sodium hypochlorite to form the desired compound. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the monosodium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to obtain the final product .
化学反应分析
Auriclosene monosodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
科学研究应用
Auriclosene monosodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organosulfonic acids and their derivatives.
Biology: The compound is investigated for its antimicrobial properties, particularly against antibiotic-resistant bacteria.
Medicine: Clinical trials have explored its use in treating bacterial conjunctivitis, impetigo, and other infections.
Industry: This compound is used in the development of new antimicrobial agents and formulations for topical applications
作用机制
The mechanism of action of auriclosene monosodium involves its antimicrobial properties. It acts by disrupting the cell membranes of microbial pathogens, leading to cell lysis and death. The compound targets various molecular pathways involved in microbial survival, making it effective against a broad spectrum of bacteria .
相似化合物的比较
Auriclosene monosodium belongs to the class of organosulfonic acids. Similar compounds include:
N-chlorotaurine: Another antimicrobial agent with similar properties.
Sodium hypochlorite: A widely used disinfectant with broad-spectrum antimicrobial activity.
Chloramine-T: An antimicrobial agent used in various applications. This compound is unique due to its specific structure, which provides enhanced stability and efficacy compared to other similar compounds .
属性
CAS 编号 |
1073913-47-9 |
|---|---|
分子式 |
C4H8Cl2NNaO3S |
分子量 |
244.07 g/mol |
IUPAC 名称 |
sodium;2-(dichloroamino)-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C4H9Cl2NO3S.Na/c1-4(2,7(5)6)3-11(8,9)10;/h3H2,1-2H3,(H,8,9,10);/q;+1/p-1 |
InChI 键 |
NMHCZZRJHKDTBE-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(CS(=O)(=O)[O-])N(Cl)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



